molecular formula C12H15N3O B14052518 N,N-diethyl-1H-indazole-3-carboxamide

N,N-diethyl-1H-indazole-3-carboxamide

Cat. No.: B14052518
M. Wt: 217.27 g/mol
InChI Key: CFASWLWXVQNNOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-1H-indazole-3-carboxamide is a chemical compound based on the privileged indazole scaffold, a structure of significant interest in medicinal chemistry due to its diverse biological activities . This specific derivative is characterized by a diethylcarboxamide substituent at the C3 position of the indazole ring. Research indicates that this compound exhibits notable broad-spectrum anticandidal activity. It has demonstrated efficacy against standard strains of C. albicans and both miconazole-susceptible and resistant strains of C. glabrata , highlighting its potential as a lead compound for developing new chemotypes against fungal infections . Beyond its anticandidal properties, the indazole-3-carboxamide core is a versatile pharmacophore in drug discovery. Structural analogs of this compound have been investigated for various therapeutic applications. For instance, related 1H-indazole-3-carboxamide derivatives have been synthesized and evaluated as potential anticancer agents, showing promising in vitro cytotoxicity against human tumor cell lines such as breast cancer (MDA-MB-231 and MCF-7) and lung cancer (A-549) . Other derivatives have been designed as potent and selective inhibitors of PAK1 (p21-activated kinase 1), a key target in oncology due to its role in tumor migration and invasion . The indazole scaffold is also present in multi-target ligands evaluated for potential antipsychotic activity and is a common core in synthetic cannabinoid receptor agonists, though such applications are strictly controlled and for research purposes only . Applications & Research Value: • Antifungal Research: Serves as a key compound for studying novel anticandidal agents, particularly against resistant strains . • Oncology Research: The indazole-3-carboxamide structure is a cornerstone for developing targeted cancer therapies, including kinase inhibitors . • Medicinal Chemistry: Provides a foundational scaffold for structure-activity relationship (SAR) studies, bioisosteric replacement, and molecular simplification to optimize pharmacological properties . This product is intended For Research Use Only and is not for human or veterinary use. Researchers are responsible for ensuring all handling and disposal procedures comply with their institution's safety protocols and local regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

N,N-diethyl-1H-indazole-3-carboxamide

InChI

InChI=1S/C12H15N3O/c1-3-15(4-2)12(16)11-9-7-5-6-8-10(9)13-14-11/h5-8H,3-4H2,1-2H3,(H,13,14)

InChI Key

CFASWLWXVQNNOX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=NNC2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Indazole Core

The formation of the bicyclic indazole ring system can be achieved through various synthetic routes, each offering distinct advantages in terms of starting material availability, regioselectivity, and substrate scope.

Cyclization Reactions from Functionalized Benzene (B151609) Precursors

A classical and widely utilized approach to the indazole core involves the cyclization of appropriately functionalized benzene derivatives. These methods often rely on the formation of a nitrogen-nitrogen bond to close the pyrazole (B372694) ring onto the benzene scaffold.

One common strategy begins with the diazotization of o-toluidine (B26562). The reaction of o-toluidine with sodium nitrite (B80452) in an acidic medium, such as acetic acid, generates an in situ diazonium salt which then undergoes intramolecular cyclization, involving the adjacent methyl group, to yield 1H-indazole. chemicalbook.com

Another established route utilizes isatin (B1672199) as the starting material. The process involves the hydrolytic ring-opening of isatin with a strong base like sodium hydroxide, which is then followed by diazotization and a subsequent reductive cyclization to form 1H-indazole-3-carboxylic acid. chemicalbook.comgoogle.com

Furthermore, cyclization of aryl hydrazones derived from substituted acetophenones and benzophenones in the presence of a dehydrating agent like polyphosphoric acid (PPA) also affords indazole derivatives. researchgate.net Copper-catalyzed intramolecular cyclization of 2-alkynylazobenzenes and 2-haloarylcarbonylic compounds with hydrazines provides another efficient route to the indazole core. thieme-connect.comnih.gov More recently, rhodium(III)-catalyzed C-H bond functionalization and cyclative capture of azobenzenes with aldehydes has emerged as a powerful method for constructing N-aryl-2H-indazoles. acs.orgnih.gov

Table 1: Selected Cyclization Strategies for Indazole Core Synthesis

Precursor Type Key Reagents/Catalysts Description Reference
o-Toluidine NaNO₂, Acetic Acid Diazotization followed by intramolecular cyclization. chemicalbook.com
Isatin 1. NaOH (aq) 2. Diazotization 3. Reduction Ring opening, diazotization, and reductive cyclization. chemicalbook.comgoogle.com
Aryl Hydrazones Polyphosphoric Acid (PPA) Intramolecular cyclization via dehydration. researchgate.net
Azobenzenes Rh(III) catalyst, Aldehydes C-H bond activation and cyclative capture. acs.orgnih.gov
2-Alkynylazobenzenes Copper catalyst Intramolecular azacupration followed by a 1,2-hydride shift. thieme-connect.com

Palladium-Catalyzed Approaches (e.g., Cyanation, Heck Coupling)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and their application in the formation of the indazole scaffold or its precursors is well-documented.

Palladium-catalyzed cyanation of (hetero)aryl halides provides a route to nitrile-substituted arenes, which can be precursors to the indazole ring. The use of non-toxic cyanide sources like K₄[Fe(CN)₆]·3H₂O with a palladium catalyst allows for the efficient cyanation of a wide range of (hetero)aryl chlorides and bromides. nih.govnih.gov This methodology is applicable to the synthesis of cyano-substituted indazoles from their corresponding halo-indazoles. nih.gov

The Heck reaction, a palladium-catalyzed vinylation of aryl halides, has also been employed in the synthesis of indazole derivatives. For instance, a chemoselective Heck coupling of 3-bromoindazoles with various olefins under ball-milling conditions has been developed for the synthesis of 3-vinylindazoles. beilstein-journals.org This reaction is a key step in the synthesis of the drug Axitinib, which features a substituted indazole core. beilstein-journals.orgrsc.org

Aryne Cycloaddition Methodologies

The [3+2] cycloaddition reaction between an aryne and a 1,3-dipole is a powerful and convergent strategy for the synthesis of the indazole ring system. Arynes, highly reactive intermediates, can be generated in situ from precursors like o-(trimethylsilyl)aryl triflates under mild, fluoride-promoted conditions. nih.gov

The reaction of arynes with diazo compounds is a direct and efficient method for preparing a wide range of substituted indazoles. organic-chemistry.org This approach offers good to excellent yields under mild reaction conditions. organic-chemistry.org Similarly, the [3+2] dipolar cycloaddition of arynes with sydnones provides a rapid and efficient route to 2H-indazoles. nih.gov This method is noted for its high yields and the absence of 1H-indazole isomers as byproducts. nih.gov

Introduction of the Carboxamide Moiety at the 3-Position

Once the indazole core is established, the synthesis of N,N-diethyl-1H-indazole-3-carboxamide requires the introduction of the diethylcarboxamide group at the C3 position. This is typically achieved through a two-step sequence involving the formation of a carboxylic acid precursor followed by an amide coupling reaction.

Ester Hydrolysis to Carboxylic Acid Precursors

The 1H-indazole-3-carboxylic acid is a key intermediate for the synthesis of this compound. This precursor is often prepared by the hydrolysis of a corresponding ester, such as methyl or ethyl 1H-indazole-3-carboxylate. Basic hydrolysis, for example, using sodium hydroxide, is a common method to convert the ester to the desired carboxylic acid. google.com

Amide Coupling Reactions (e.g., using HOBT, EDC.HCl, TEA)

The final step in the synthesis is the formation of the amide bond between 1H-indazole-3-carboxylic acid and diethylamine (B46881). This transformation is facilitated by the use of coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

A widely employed set of coupling reagents for this purpose includes 1-Hydroxybenzotriazole (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl). The reaction is typically carried out in an aprotic polar solvent such as N,N-dimethylformamide (DMF) and in the presence of a tertiary amine base like triethylamine (B128534) (TEA) to neutralize the acid formed during the reaction. HOBT acts as an additive to suppress side reactions and minimize racemization, while EDC.HCl is the carbodiimide (B86325) that activates the carboxylic acid. This combination of reagents provides a reliable and high-yielding method for the synthesis of this compound.

Table 2: Reagents for Amide Coupling Reaction

Reagent Abbreviation Role in the Reaction
1-Hydroxybenzotriazole HOBT Suppresses side reactions and minimizes racemization.
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride EDC.HCl Carbodiimide coupling agent; activates the carboxylic acid.
Triethylamine TEA Tertiary amine base; neutralizes acidic byproducts.
N,N-dimethylformamide DMF Aprotic polar solvent for the reaction.

Carboxylation Reactions (e.g., using n-BuLi and CO2)

The foundational step for producing this compound is the synthesis of its precursor, 1H-indazole-3-carboxylic acid. A common and effective method to introduce the carboxyl group at the C-3 position of the indazole ring is through metallation followed by carboxylation. derpharmachemica.comresearchgate.net

This process typically begins with an N-protected indazole to ensure regioselectivity. The protection of the indazole nitrogen, for instance with a (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM) group, is a key preliminary step. researchgate.net The protected indazole is then treated with a strong organolithium base, such as n-butyl lithium (n-BuLi), at very low temperatures (e.g., -70°C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). derpharmachemica.com This deprotonates the C-3 position, creating a highly reactive indazolyl-lithium intermediate.

Carbon dioxide (CO2) gas is subsequently passed through the solution. derpharmachemica.com The nucleophilic intermediate attacks the electrophilic carbon of the CO2, forming a lithium carboxylate salt. The reaction is then quenched, typically with an aqueous solution of ammonium (B1175870) chloride, followed by acidification to yield the 1H-indazole-3-carboxylic acid after deprotection of the nitrogen. researchgate.net This carboxylic acid is the direct precursor that can be coupled with diethylamine to form the final this compound. derpharmachemica.comresearchgate.net

Table 1: Key Reagents in the Carboxylation of Indazole

Reagent/Component Function Reference
N-Protected Indazole Starting material, directs reaction to C-3 researchgate.net
n-Butyl Lithium (n-BuLi) Strong base for deprotonation at C-3 derpharmachemica.comresearchgate.net
Carbon Dioxide (CO2) Electrophile, source of carboxyl group derpharmachemica.comresearchgate.net
Tetrahydrofuran (THF) Anhydrous solvent derpharmachemica.com

Functionalization and Derivatization Strategies on the Indazole Ring and Carboxamide Side Chain

Further modification of the this compound scaffold allows for the exploration of structure-activity relationships and the development of new chemical entities. Strategies target the indazole nitrogen atoms, the benzene ring, and the carboxamide side chain.

The indazole ring possesses two nitrogen atoms (N-1 and N-2), leading to the possibility of forming two different regioisomers upon alkylation or acylation. nih.govnih.gov The regiochemical outcome is influenced by the reaction conditions, the nature of the substituent at the C-3 position, and the electrophile used. nih.govbeilstein-journals.org

For C-3 carboxamide indazoles, N-alkylation shows a high degree of regioselectivity for the N-1 position. nih.govresearchgate.net Studies have shown that using sodium hydride (NaH) as the base in tetrahydrofuran (THF) with an alkyl bromide electrophile results in >99% N-1 regioselectivity for 3-carboxamide indazoles. nih.govresearchgate.net This selectivity is attributed to both steric and electronic effects of the C-3 substituent. nih.gov The N-1 tautomer is generally considered more thermodynamically stable than the N-2 tautomer. nih.gov In contrast, other conditions might lead to mixtures of N-1 and N-2 isomers, which then require separation by techniques like column chromatography. nih.gov

N-acylation of indazoles can also be directed. One-pot procedures using systems like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc2O) have been developed for the direct N-acylation of indazole with carboxylic acids, showing high N-1 selectivity. researchgate.net

Table 2: Regioselectivity in N-Alkylation of 3-Carboxamide Indazoles

Base Solvent Electrophile Predominant Isomer Selectivity Reference
NaH THF Alkyl Bromide N-1 >99% nih.govresearchgate.net

The introduction of aryl or heteroaryl groups onto the benzene portion of the indazole ring is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govmdpi.com This reaction is a versatile tool for forming carbon-carbon bonds. nih.gov

The strategy requires a halogenated indazole precursor, such as a 5-bromoindazole or a 3-iodo-1H-indazole. nih.govmdpi.com This halo-indazole is then coupled with a suitable organoboron compound, like an arylboronic acid, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net

Research has demonstrated the successful Suzuki cross-coupling of various N-substituted 5-bromoindazoles with N-Boc-2-pyrrole and 2-thiopheneboronic acids. nih.gov The catalyst [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) has been found to be particularly effective, providing the coupled products in good yields. nih.gov The reactions are typically performed in a solvent mixture like dimethoxyethane with a base such as potassium carbonate. nih.gov These methods allow for the direct functionalization of the indazole core, even with unprotected N-H groups, under relatively mild conditions. nih.gov

Table 3: Examples of Suzuki Cross-Coupling on the Indazole Ring

Indazole Substrate Boronic Acid Catalyst Base Yield Reference
5-Bromo-1-ethyl-1H-indazole N-Boc-2-pyrroleboronic acid Pd(dppf)Cl2 K2CO3 High nih.gov

Modifications to the N,N-diethyl carboxamide group itself are less commonly reported than alterations to the indazole core. The N,N-diethyl carboxamide is typically installed in the final stages of synthesis by coupling 1H-indazole-3-carboxylic acid with diethylamine. derpharmachemica.comresearchgate.net This is often achieved using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in a solvent like N,N-Dimethylformamide (DMF). derpharmachemica.com

Therefore, a primary strategy to introduce different substituents on the carboxamide nitrogen would involve a retro-synthetic approach. This would entail the hydrolysis of the existing N,N-diethyl amide bond to revert to the parent 1H-indazole-3-carboxylic acid. Subsequently, this carboxylic acid can be re-coupled with a different primary or secondary amine, allowing for the synthesis of a diverse library of indazole-3-carboxamide derivatives. derpharmachemica.comresearchgate.net This approach has been used to synthesize series of compounds where the carboxamide moiety is varied with different substituted aryl or aliphatic amines to explore their biological activities. researchgate.net

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry offers a range of advanced techniques and catalytic systems to improve the efficiency, selectivity, and environmental footprint of synthesizing indazole derivatives.

The synthesis of the indazole scaffold itself can be achieved through various catalytic methods, often involving transition metals to facilitate key bond-forming steps. nih.govcaribjscitech.com

Copper-Catalyzed Reactions: Copper catalysts are widely used in the synthesis of indazoles. For instance, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) can be catalyzed by copper(I) iodide (CuI) to form 2-aryl-2H-indazoles. caribjscitech.com Copper(I) oxide nanoparticles have also been employed under ligand-free conditions for similar transformations. organic-chemistry.org Another approach involves the Cu(OAc)2-mediated N-N bond formation from ketimine intermediates, using oxygen as the oxidant. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are crucial for both the synthesis of the indazole ring and its subsequent functionalization. nih.gov Pd-catalyzed intramolecular C-N bond formation of o-alkyne azoarenes is one route to the indazole core. caribjscitech.com As discussed previously, Pd catalysts are central to Suzuki coupling reactions for C-C bond formation on the indazole ring. nih.govmdpi.com

Rhodium and Other Metal-Catalyzed Reactions: Rhodium(III)-catalyzed C-H activation and cyclization cascades involving azoxy compounds and alkynes or diazo esters provide another pathway to 2H-indazoles. nih.govcaribjscitech.com Molecular iodine has also been reported as an efficient catalyst for the synthesis of indazoles from ortho-alkoxy acetophenone (B1666503) and hydrazine (B178648) hydrate (B1144303) in DMSO, offering a rapid and high-yielding alternative. sphinxsai.com

These advanced catalytic systems often provide milder reaction conditions, broader substrate scope, and higher yields compared to classical synthetic methods. nih.govcaribjscitech.com

Solvent and Temperature Optimization for Reaction Efficiency

The final step in the synthesis of this compound is the amide coupling between 1H-indazole-3-carboxylic acid and diethylamine. The choice of solvent and reaction temperature is paramount to ensure high yield and purity of the final product.

One established method for this transformation employs N,N-Dimethylformamide (DMF) as the solvent at room temperature. google.com The reaction is typically facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) and Hydroxybenzotriazole (HOBt), with a base like triethylamine (TEA) to neutralize the acid formed. google.com The reaction mixture is stirred for a period of 4-6 hours to ensure completion. google.com

While DMF is a common choice due to its excellent solvating properties for the reactants, other polar aprotic solvents like tetrahydrofuran (THF) and acetonitrile (B52724) could also be considered for optimization studies. nih.gov The selection of the optimal solvent would depend on factors such as reactant solubility, reaction rate, and ease of product isolation and purification.

Temperature is another critical parameter that can significantly influence the reaction rate and the formation of byproducts. The amide coupling for this compound is typically conducted at room temperature. google.com Operating at ambient temperature is often advantageous as it minimizes energy consumption and can reduce the likelihood of side reactions that may occur at elevated temperatures. However, for less reactive substrates or to accelerate the reaction, gentle heating might be explored. Conversely, in some cases, cooling the reaction mixture, for instance to 0°C, can enhance selectivity and minimize the formation of undesired products. diva-portal.org A systematic study varying the temperature could determine the optimal balance between reaction time and product purity.

The efficiency of the reaction is not solely dependent on the solvent and temperature but also on the strategic use of coupling agents and bases. Modern advancements in amide bond formation highlight one-pot reactions using catalysts like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) with di-tert-butyl dicarbonate (Boc2O), which can lead to high yields under mild conditions without the need for heat. asiaresearchnews.comtohoku.ac.jp

Table 1: Reaction Conditions for the Synthesis of this compound google.com
ParameterCondition
SolventN,N-Dimethylformamide (DMF)
TemperatureRoom Temperature
Coupling AgentsEDC.HCl, HOBt
BaseTriethylamine (TEA)
Reaction Time4-6 hours

Considerations for Scalable Synthesis in Research

Transitioning the synthesis of this compound from a laboratory scale to a larger, research-level production (e.g., multigram scale) introduces several important considerations to ensure safety, efficiency, and reproducibility.

A primary concern in scaling up is the safety of the synthetic route. For instance, the synthesis of the precursor, 1H-indazole-3-carboxylic acid, can involve hazardous reagents. Some traditional methods utilize diazonium salts, which are known to be explosive and thus pose significant risks on a larger scale. google.com Therefore, selecting a synthetic pathway that avoids such hazardous intermediates is a critical consideration for scalable synthesis. google.com Alternative, safer routes that are more amenable to scale-up have been developed. google.com

Yield and purity are also paramount. A reaction that is efficient on a small scale may not perform as well when scaled up. For instance, in the alkylation steps that may precede the final amide coupling, temperature control becomes more critical. Performing the reaction at 0°C can improve selectivity and minimize the formation of O-alkylated byproducts. diva-portal.org On a larger scale, maintaining a consistent internal temperature requires more sophisticated cooling systems.

The choice of solvent is also influenced by scalability. While DMF is effective for its solvating properties, its high boiling point can complicate removal during workup. diva-portal.org The use of large volumes of solvent also has cost and environmental implications. Therefore, process development for a scalable synthesis might involve exploring alternative solvents that are effective, easier to remove, and more environmentally benign.

Purification methods must also be considered for larger quantities. While column chromatography is a standard purification technique in a laboratory setting, it can be cumbersome and time-consuming for multigram quantities. google.com Developing a synthesis that yields a product of high purity, potentially allowing for purification by crystallization or simple filtration, is highly desirable for scalable research synthesis.

Finally, process optimization using techniques like high-throughput screening and statistical modeling can be invaluable for identifying the most robust and efficient reaction conditions for a larger scale. nih.gov This systematic approach can help in understanding the interplay of various reaction parameters and in developing a reliable and scalable process.

Table 2: Key Considerations for Scalable Synthesis
ConsiderationFactors to Address
SafetyAvoidance of hazardous reagents (e.g., diazonium salts). google.com
Yield and PurityTemperature control to enhance selectivity, minimizing byproducts. diva-portal.org
Solvent SelectionEase of removal, cost, and environmental impact. diva-portal.org
PurificationPreference for crystallization or filtration over chromatography for larger scales. google.com
Process OptimizationUse of high-throughput screening and statistical modeling. nih.gov

Structure Activity Relationship Sar Studies of N,n Diethyl 1h Indazole 3 Carboxamide and Its Analogs

Fundamental Principles of SAR Elucidation for Indazole-3-Carboxamides

The indazole-3-carboxamide core is a recognized pharmacophore found in a multitude of biologically active agents. caribjscitech.comresearchgate.net SAR studies for this class of compounds are guided by several fundamental principles. A crucial determinant of activity is the specific regiochemistry of the amide linker at the 3-position of the indazole ring. nih.govnih.govresearchgate.net For instance, in the context of Calcium-Release Activated Calcium (CRAC) channel blockers, the indazole-3-carboxamide regioisomer is essential for inhibitory activity, while the corresponding reverse amide isomer is inactive. nih.govnih.govresearchgate.net This highlights the importance of the spatial arrangement of the hydrogen bond donor (N-H of the amide) and acceptor (C=O of the amide) for target engagement.

Impact of Indazole Ring Substitutions on Biological Activity and Selectivity

Modifications to the bicyclic indazole ring system, both at the N1 position and on the fused benzene (B151609) ring, are a primary strategy for modulating the pharmacological profile of these compounds.

Substituent Effects at the 1-Position (N1)

The N1 position of the indazole ring is a key site for modification, and substituents here can drastically alter biological activity. The nature of the N1 substituent often dictates the orientation of the molecule within a binding pocket and can introduce new interactions with the target protein.

Studies on Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors demonstrated that an unsubstituted 1H-indazole-3-carboxamide was only weakly active. nih.gov A structure-based design strategy involving the introduction of a three-carbon linker between the N1 position and various heterocycles led to a significant increase in potency. nih.gov This suggests that extending a substituent from the N1 position can allow the molecule to access additional binding regions within the target enzyme. For example, linking a piperidine (B6355638) or a 2,3-dioxoindoline moiety via a propyl chain resulted in compounds with improved inhibitory concentrations (IC₅₀). nih.gov

Similarly, in the field of synthetic cannabinoids, the substituent at the N1 position is a critical determinant of potency. Analogs such as AB-PINACA, which features an N-pentyl group, and AB-FUBINACA, which has an N-(4-fluorobenzyl) group, are potent cannabinoid receptor modulators. researchgate.net The choice of alkyl or arylalkyl groups at this position significantly influences receptor affinity and efficacy. The synthesis of N1-substituted indazoles is often challenging due to the potential for alkylation at the N2 position, but regioselective protocols have been developed to favor the desired N1 isomer. nih.gov

Table 1: Effect of N1-Substituents on PARP-1 Inhibition nih.gov

Substituent Effects at Other Ring Positions (e.g., 5-position)

Substituents on the benzene portion of the indazole ring also play a significant role in modulating biological activity. These modifications can influence the electronic properties of the heterocyclic system and provide additional points of interaction with the target. For instance, 3-aminopiperidinyl-substituted indazoles with various substituents at the C5-position have been explored as potential Rho kinase inhibitors. austinpublishinggroup.com The introduction of groups at positions 4, 5, 6, and 7 can impact steric and electronic distributions across the molecule, thereby affecting target binding and selectivity. nih.gov While detailed SAR data for the 5-position in N,N-diethyl-1H-indazole-3-carboxamide analogs is limited in the provided context, the general principle holds that substitution on the benzene ring is a valid strategy for optimization. For example, incorporating larger substituents like a trifluoromethyl (CF₃) group on an associated aryl ring has been shown to improve the degradation efficacy of certain indazole-based compounds. nih.gov

Role of the Carboxamide Side Chain Modifications

The N,N-diethylcarboxamide side chain at the 3-position is a central element of the molecule's structure, and modifications to this group are pivotal in defining the compound's activity.

Influence of Diethyl Group on Activity

The nature of the alkyl groups on the carboxamide nitrogen influences the compound's lipophilicity, steric profile, and ability to form hydrogen bonds. While the specific contribution of the N,N-diethyl moiety itself is not extensively detailed in the provided sources, related SAR studies offer valuable insights. For example, in one series of indazole derivatives, replacing an ethyl group with a cyclobutyl group led to analogs with enhanced potency. nih.gov This suggests that the size, shape, and conformational flexibility of the substituents on the amide nitrogen are important for optimal interaction with the biological target. The diethyl groups provide a certain level of lipophilicity and a specific steric footprint that can be optimized by exploring other alkyl or cycloalkyl substituents.

Variations in Amine Substituents on the Carboxamide Nitrogen

Replacing the diethylamine (B46881) moiety with a wide range of other substituted aryl or aliphatic amines is a common and effective strategy for tuning the biological activity of indazole-3-carboxamides. researchgate.net The amine substituent can significantly affect activity, as demonstrated in the development of CRAC channel blockers. nih.gov In this series, compounds containing 2,6-difluorophenyl and 3-fluoro-4-pyridyl groups attached to the carboxamide nitrogen were among the most potent inhibitors. nih.gov

The synthesis of diverse libraries where this amine component is varied has shown that both the steric and electronic properties of the substituent are important. researchgate.net For example, coupling 1H-indazole-3-carboxylic acid with various amines such as benzylamine, morpholinoethylamine, and substituted piperazines yields compounds with a range of structural diversity intended for biological screening. researchgate.net This modular approach allows for the fine-tuning of physicochemical properties and target affinity.

Table 2: Examples of Amine Variations on the Indazole-3-Carboxamide Scaffold researchgate.net

Regiochemical Specificity of the Amide Linker for Target Interactions

The position of the carboxamide group on the indazole ring is a critical determinant of the biological activity for this class of compounds. Research has demonstrated that the placement of this linker at the 3-position is essential for interaction with certain biological targets. This regiochemical requirement highlights a precise structural arrangement needed to achieve the desired pharmacological effect.

Studies on a series of indazole-3-carboxamides as inhibitors of the calcium-release activated calcium (CRAC) channel have underscored the importance of the amide linker's regiochemistry. nih.govnih.gov In this research, it was discovered that compounds with the carboxamide at the 3-position of the indazole ring exhibited potent inhibitory activity. nih.govnih.gov Conversely, analogs where the amide linker was reversed (i.e., an N-acyl-3-aminoindazole) were found to be inactive. nih.govnih.gov

For instance, the indazole-3-carboxamide derivative 12d showed potent inhibition of calcium influx with a sub-micromolar IC₅₀ value. nih.govnih.gov However, its regioisomer 9c , which features a "reverse" amide linker, was inactive even at significantly higher concentrations. nih.govnih.gov This stark difference in activity suggests that the specific orientation of the carbonyl and N-H groups of the amide, as dictated by its attachment at the C3 position of the indazole, is crucial for forming key interactions within the binding site of the target protein. nih.gov This requirement for the 3-carboxamide regiochemistry is a notable feature for this class of CRAC channel blockers. nih.govnih.gov

CompoundStructureAmide Linker OrientationBiological Activity (CRAC Channel Inhibition, IC₅₀)
Indazole-3-carboxamide Analog (12d)Indazole-CO-NH-Ar3-Carboxamide0.67 µM
Reverse Amide Isomer (9c)Indazole-NH-CO-Ar3-AcetamidoindazoleInactive (>100 µM)

Bioisosteric Replacement Strategies for Carboxamide Group

Bioisosteric replacement is a widely used strategy in drug design to improve the physicochemical and pharmacokinetic properties of a lead compound while maintaining or enhancing its biological activity. drughunter.com The carboxamide group, with its hydrogen bonding capabilities and defined geometry, can be mimicked by various other functional groups, particularly five-membered aromatic heterocycles. drughunter.com For the indazole-3-carboxamide scaffold, replacement of the amide moiety with bioisosteres like 1,2,4-oxadiazoles has proven to be a successful strategy in developing potent and selective inhibitors for different targets. nih.gov

These heterocyclic rings can emulate the hydrogen bonding properties and the spatial arrangement of the amide group. drughunter.comnih.gov Their metabolic stability is often superior to that of the more readily hydrolyzed amide bond. nih.gov

In a notable example, a series of 5-substituted-1H-indazoles were investigated as inhibitors of human monoamine oxidase B (hMAO-B). nih.gov Within this series, the introduction of a 1,2,4-oxadiazole (B8745197) ring as a bioisostere for an amide group led to the discovery of a highly potent and selective hMAO-B inhibitor. nih.gov Compound 20 , featuring the 1,2,4-oxadiazole linker, exhibited a potent IC₅₀ of 52 nM and a high selectivity index (>192) for MAO-B over MAO-A. nih.gov This was a significant improvement compared to its amide analog. Molecular docking studies suggested that the flexibility of the 1,2,4-oxadiazole-containing compound allowed for better shape complementarity within the MAO-B active site. nih.gov Furthermore, selected 1,2,4-oxadiazole derivatives demonstrated improved aqueous solubility and hydrolytic stability compared to their amide counterparts. nih.gov

The success of this strategy highlights the utility of bioisosteric replacement in optimizing the properties of indazole-based compounds. Other heterocycles, such as 1,2,3-triazoles, are also recognized as effective amide bioisosteres and have been employed in various medicinal chemistry programs to enhance drug-like properties. unimore.it

CompoundLinker GroupTargetBiological Activity (hMAO-B Inhibition, IC₅₀)Selectivity Index (SI >)
Amide Analog-CO-NH-hMAO-B>10,000 nM-
1,2,4-Oxadiazole Analog (20)1,2,4-OxadiazolehMAO-B52 nM192

Molecular and Cellular Mechanisms of Action Moa

Identification and Characterization of Molecular Targets

While N,N-diethyl-1H-indazole-3-carboxamide has been synthesized, its specific molecular targets have not been characterized in the public scientific literature. The following sections discuss the activities of other molecules that share the 1H-indazole-3-carboxamide core structure.

Enzyme Inhibition Profiles

There is no specific information available on the enzyme inhibition profile of this compound. However, other compounds based on the 1H-indazole-3-carboxamide scaffold have been investigated as inhibitors of several important enzymes.

p21-Activated Kinase 1 (PAK1): Certain 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of PAK1, a kinase associated with tumor progression. nih.gov One representative compound demonstrated significant enzyme inhibition with an IC₅₀ value of 9.8 nM and exhibited high selectivity for PAK1 against a panel of other kinases. nih.gov These derivatives have been shown to suppress the migration and invasion of cancer cells. nih.gov

Glycogen (B147801) Synthase Kinase 3β (GSK-3β): The 1H-indazole-3-carboxamide scaffold has been identified as a novel structural class for inhibitors of GSK-3β. acs.orgnih.gov This enzyme is a key target in the research of treatments for type-2 diabetes and neurological disorders. nih.gov Virtual screening has led to the discovery of hit compounds with pIC₅₀ values ranging from 4.9 to 5.5. nih.gov Further optimization studies have focused on mitigating off-target effects, such as hERG channel liability, while maintaining potent GSK-3β inhibition. nih.gov

Indoleamine 2,3-Dioxygenase 1 (IDO1): The indazole scaffold has been used as a structural template to design novel inhibitors of IDO1, an immunosuppressive enzyme that is a target for cancer immunotherapy. nih.gov N′-hydroxyindazolecarboximidamides, derived from the indazole core, have shown moderate IDO1 inhibitory activity. nih.gov

Receptor Modulation and Binding Affinities

No data exists on the receptor binding affinities of this compound. The 1H-indazole-3-carboxamide framework is, however, a cornerstone for ligands targeting several receptor systems.

Cannabinoid Receptors (CB1 and CB2): The 1H-indazole-3-carboxamide structure is a prominent feature in many potent synthetic cannabinoid receptor agonists. nih.govnih.govnih.gov Compounds such as AB-PINACA and AB-FUBINACA are N-acylated indazole-3-carboxamide derivatives known to be potent agonists of both CB1 and CB2 receptors. researchgate.net The specific substitutions on the indazole nitrogen and the carboxamide group are crucial for their high affinity and cannabimimetic effects. nih.govresearchgate.net

Dopamine (B1211576)/Serotonin (B10506) Receptors: Multi-target ligands for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors have been developed using an indazole scaffold linked to a piperazine (B1678402) moiety, with potential applications in treating schizophrenia. nih.govresearchgate.net

Estrogen Receptor: While not 1H-indazole-3-carboxamides, other indazole-based structures have been developed as highly selective ligands for the estrogen receptor beta (ERβ) and as pathway-selective ER ligands for inhibiting inflammatory gene expression. nih.govnih.gov

5-HT3 Receptor: The tropanyl ester and amide of indazole-3-carboxylate have been synthesized and evaluated as antagonists for the 5-HT3 receptor, which is a ligand-gated ion channel involved in, among other things, emesis. ebi.ac.uknih.govnih.gov

Anti-Apoptotic Protein Inhibition

There is currently no published research indicating that this compound or its close derivatives act as inhibitors of anti-apoptotic proteins such as MCL-1 or BCL-2.

Ion Channel Blockade

Specific ion channel blocking activity for this compound has not been reported.

CRAC Channel: Structure-activity relationship studies have identified a series of 1-(2,4-dichlorobenzyl)-indazole-3-carboxamides as potent blockers of the calcium-release activated calcium (CRAC) channel. nih.govnih.gov The study highlighted that the specific 3-carboxamide regiochemistry is essential for inhibitory activity, as the reverse amide isomers were inactive. nih.gov These compounds were shown to inhibit calcium influx and stabilize mast cells. nih.govnih.gov

Cellular Pathway Interventions

Modulation of Cell Signaling Pathways

Direct evidence of this compound modulating specific cellular signaling pathways is absent from the literature. However, based on the targets identified for its structural analogs, it is clear that the 1H-indazole-3-carboxamide scaffold is capable of intervening in key cellular pathways:

Derivatives that inhibit PAK1 can interfere with signaling pathways that control cell migration and invasion, which are critical in cancer metastasis. nih.gov

Compounds targeting GSK-3β can modulate numerous pathways, including insulin (B600854) signaling and glycogen metabolism. google.com

Blockers of the CRAC channel can inhibit calcium signaling, which is crucial for the function of immune cells like mast cells, thereby modulating inflammatory responses. nih.gov

Effects on Cell Proliferation and Growth

While many compounds targeting cancer are evaluated for their ability to halt cell proliferation, studies on the 1H-indazole-3-carboxamide scaffold suggest a more nuanced mechanism of action. Research focused on potent derivatives within this chemical class has shown that their primary anti-cancer effects may not stem from direct inhibition of tumor growth. For instance, a study on a representative 1H-indazole-3-carboxamide derivative, which acts as a p21-activated kinase 1 (PAK1) inhibitor, demonstrated that the compound could suppress tumor cell migration and invasion without affecting tumor growth itself nih.gov. This indicates that the therapeutic potential of this class of compounds may be centered on preventing metastasis rather than on cytotoxic or cytostatic effects.

Table 1: Effects of a Representative 1H-Indazole-3-Carboxamide Derivative on Tumor Growth

Compound ClassMechanismEffect on Cell Proliferation/Tumor GrowthSource
1H-Indazole-3-carboxamide derivativePAK1 InhibitionDid not affect tumour growth nih.gov

Inhibition of Cell Migration and Invasion (e.g., downregulating Snail expression)

A significant mechanism of action for the 1H-indazole-3-carboxamide class is the inhibition of cancer cell migration and invasion. nih.gov This is a critical aspect of preventing metastasis, the process by which cancer spreads to other parts of the body. A key target in this pathway is the p21-activated kinase 1 (PAK1), a protein whose aberrant activation is linked to tumor progression. nih.gov

Derivatives of 1H-indazole-3-carboxamide have been developed as potent and selective PAK1 inhibitors. nih.gov One such derivative was found to significantly suppress the migration and invasion of MDA-MB-231 breast cancer cells. The molecular mechanism behind this effect was identified as the downregulation of Snail expression. nih.gov Snail is a crucial transcription factor that promotes the epithelial-mesenchymal transition (EMT), a process where cancer cells lose their stationary characteristics and gain migratory and invasive properties. By inhibiting PAK1 and subsequently reducing Snail expression, these compounds effectively hinder the cells' ability to metastasize. nih.gov

Table 2: Research Findings on Inhibition of Cell Migration

Compound ClassTargetCell LineKey FindingSource
1H-Indazole-3-carboxamide derivativePAK1MDA-MB-231 (Breast Cancer)Significantly suppressed migration and invasion by downregulating Snail expression. nih.gov

Maintenance of Intracellular Homeostasis (e.g., Calcium Homeostasis)

The 1H-indazole-3-carboxamide scaffold plays a vital role in maintaining intracellular homeostasis, particularly calcium (Ca²⁺) balance. nih.govnih.gov This is achieved through the potent inhibition of the calcium-release activated calcium (CRAC) channel. nih.govnih.gov The CRAC channel is a highly selective ion channel crucial for controlling the influx of extracellular calcium, which in turn governs a multitude of cellular functions. nih.govnih.gov

Studies have identified indazole-3-carboxamides as effective CRAC channel blockers. nih.govnih.govresearchgate.net By blocking this channel, the compounds prevent the sustained increase of intracellular calcium that can trigger various pathological processes. The specific regiochemistry of the 3-carboxamide linker on the indazole ring has been shown to be critical for this inhibitory activity. nih.govnih.gov This modulation of the CRAC channel represents a key mechanism for maintaining cellular calcium homeostasis. nih.govnih.gov

Stabilization of Mast Cells

The ability of indazole-3-carboxamides to block CRAC channels directly contributes to their capacity to stabilize mast cells. nih.govnih.gov Mast cells are key players in allergic and inflammatory responses, and their aberrant activation is implicated in numerous diseases. nih.govnih.gov The activation and subsequent degranulation of mast cells—a process where they release pro-inflammatory mediators like histamine, β-hexosaminidase, and tumor necrosis factor α—is heavily dependent on calcium influx through CRAC channels. nih.govnih.gov

By inhibiting the CRAC channel, indazole-3-carboxamides effectively cut off the calcium signal required for mast cell degranulation. nih.govnih.gov Research has shown that potent indazole-3-carboxamide derivatives can inhibit the release of these pro-inflammatory mediators from activated mast cells. nih.govnih.gov This action stabilizes the mast cells, preventing the downstream inflammatory cascade, making this compound class a promising scaffold for the development of novel immune modulators. nih.govnih.govresearchgate.net

Table 3: Activity of Indazole-3-Carboxamides on Calcium Influx and Mast Cell Degranulation

Compound ClassMechanism of ActionEffect on Mast CellsKey FindingSource
Indazole-3-carboxamidesCRAC Channel BlockadeInhibition of β-hexosaminidase and TNF-α releaseThe 3-carboxamide regiochemistry is critical for activity; a representative compound actively inhibits calcium influx and stabilizes mast cells with a sub-µM IC₅₀. nih.govnih.gov

Preclinical Pharmacological Investigations

In Vitro Pharmacological Profiling

The in vitro pharmacological profile of N,N-diethyl-1H-indazole-3-carboxamide has been characterized to a limited extent in publicly available research. While the broader class of indazole-3-carboxamide derivatives has been investigated for various biological activities, including as potential anticancer agents and modulators of serotonin (B10506) receptors, specific data for the N,N-diethyl derivative is sparse. derpharmachemica.comresearchgate.net

Receptor Binding Assays and Ligand Displacement Studies

There is currently no publicly available scientific literature detailing the results of receptor binding assays or ligand displacement studies specifically for this compound. Therefore, its binding affinity for various receptors, such as serotonin, dopamine (B1211576), or cannabinoid receptors, remains uncharacterized. While other indazole-3-carboxamide derivatives have been shown to interact with serotonin and cannabinoid receptors, these findings cannot be directly extrapolated to this compound. nih.govnih.govfrontiersin.orgresearchgate.netnih.gov

Enzyme Inhibition Assays (e.g., IC50 determination)

No specific data from enzyme inhibition assays for this compound, including IC50 values for kinases, cyclooxygenases, or phosphodiesterases, are available in the current scientific literature. The broader class of 1H-indazole-3-carboxamide derivatives has been explored as inhibitors of enzymes like p21-activated kinase 1 (PAK1), but specific inhibitory activity for the N,N-diethyl derivative has not been reported. nih.gov

A study on the synthesis of various 1H-indazole-3-carboxamides, including this compound, evaluated their antimicrobial activity but did not provide any enzyme inhibition data. derpharmachemica.com

Cell-Based Functional Assays (e.g., Cell proliferation, migration, invasion assays)

There is a lack of published research on the effects of this compound in cell-based functional assays. Consequently, there is no available data on its impact on cell proliferation, migration, or invasion in cancer cell lines or other relevant cell types. Studies on other substituted 1H-indazole-3-carboxamide derivatives have demonstrated anti-proliferative effects and the ability to suppress cancer cell migration and invasion. nih.govnih.gov However, these activities are specific to the tested derivatives and cannot be assumed for this compound without direct experimental evidence.

In Vivo Pharmacological Studies in Animal Models

Comprehensive searches of scientific databases have not yielded any in vivo pharmacological studies conducted on this compound.

Efficacy Assessment in Relevant Disease Models (e.g., cancer models, neuropathy models)

There is no available data from in vivo studies assessing the efficacy of this compound in any disease models, including those for cancer or neuropathy. While other indazole derivatives have been investigated in vivo for conditions like colorectal cancer, no such research has been published for the N,N-diethyl derivative. acs.org

Target Engagement Studies in Animal Tissues

Consistent with the absence of in vivo efficacy studies, there are no published reports on target engagement studies for this compound in animal tissues. Such studies are crucial for confirming that a compound interacts with its intended molecular target in a living organism, but this information is not available for the specified compound.

In Vitro and In Vivo Pharmacokinetic and Metabolic Stability Studies

Preclinical investigations into the pharmacokinetic profile of a compound are crucial for predicting its behavior in a biological system. These studies help in understanding the absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for the development of new chemical entities. For this compound, in vitro pharmacokinetic and metabolic stability studies are essential to characterize its potential as a therapeutic agent. While specific experimental data for this compound is not extensively available in publicly accessible literature, this section outlines the standard methodologies and expected outcomes for the preclinical pharmacological investigation of this compound, based on established protocols for the broader class of indazole-3-carboxamide derivatives.

Hepatic Microsomal Stability (e.g., pHLM, pHHeps)

The stability of a compound in the presence of liver microsomes is a key indicator of its metabolic fate in the body, as the liver is the primary site of drug metabolism. These assays are typically conducted using pooled human liver microsomes (pHLM) or hepatocytes from various species to assess the rate of metabolic turnover.

The primary goal of the hepatic microsomal stability assay is to determine the intrinsic clearance (CLint) of a compound, which reflects its susceptibility to metabolism by hepatic enzymes, predominantly the cytochrome P450 (CYP450) superfamily. In this assay, the test compound is incubated with liver microsomes in the presence of necessary cofactors like NADPH at a physiological temperature (37°C). Samples are collected at various time points, and the concentration of the parent compound is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Illustrative Data Table for Hepatic Microsomal Stability of this compound

ParameterPooled Human Liver Microsomes (pHLM)
Incubation Time (min) 0, 5, 15, 30, 60
Compound Remaining (%) Data to be determined
In Vitro Half-life (t½, min) Data to be determined
Intrinsic Clearance (CLint, µL/min/mg protein) Data to be determined

Note: The table above is illustrative. Specific experimental data for this compound is not available in the reviewed literature.

Cytochrome P450 (CYP450) Inhibition Profiling

Assessing the potential of a new chemical entity to inhibit major CYP450 enzymes is a critical step in preclinical development to predict potential drug-drug interactions. The primary human CYP450 isoforms responsible for the metabolism of most clinically used drugs are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

The CYP450 inhibition assay evaluates the ability of the test compound to inhibit the metabolic activity of specific CYP450 isoforms using fluorescent or specific substrates. The assay measures the formation of a metabolite from a probe substrate in the presence and absence of the test compound. A decrease in the rate of metabolite formation in the presence of the test compound indicates inhibition. The results are typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Low IC50 values suggest a high potential for the compound to cause clinically significant drug-drug interactions by inhibiting the metabolism of co-administered drugs that are substrates for the same CYP450 isoform. For other indazole-3-carboxamide derivatives, the potential for CYP450 inhibition has been a subject of investigation to ensure safety and efficacy when co-administered with other medications.

Table 2: Illustrative Data Table for CYP450 Inhibition Profile of this compound

CYP450 IsoformIC50 (µM)
CYP1A2 Data to be determined
CYP2C9 Data to be determined
CYP2C19 Data to be determined
CYP2D6 Data to be determined
CYP3A4 Data to be determined

Note: The table above is illustrative. Specific experimental data for this compound is not available in the reviewed literature.

Plasma Stability Studies

Plasma stability is another important parameter in determining the pharmacokinetic profile of a compound. This assay assesses the stability of a compound in plasma from different species, including humans, to evaluate its susceptibility to degradation by plasma enzymes, such as esterases and amidases.

In a typical plasma stability assay, the test compound is incubated in plasma at 37°C, and samples are taken at various time points. The concentration of the parent compound is then measured by LC-MS/MS to determine the rate of degradation. The results are usually expressed as the percentage of the compound remaining over time or as a half-life in plasma.

Compounds that are rapidly degraded in plasma may have a short duration of action in vivo, which can affect their therapeutic utility. Therefore, understanding the plasma stability of this compound is essential for predicting its in vivo half-life and dosing regimen. Studies on other indazole-3-carboxamide derivatives have shown that the stability can vary depending on the specific substitutions on the core structure. mdpi.comnih.gov

Table 3: Illustrative Data Table for Plasma Stability of this compound

SpeciesIncubation Time (min)Compound Remaining (%)Plasma Half-life (t½, min)
Human 0, 15, 30, 60, 120Data to be determinedData to be determined
Rat 0, 15, 30, 60, 120Data to be determinedData to be determined
Mouse 0, 15, 30, 60, 120Data to be determinedData to be determined

Note: The table above is illustrative. Specific experimental data for this compound is not available in the reviewed literature.

Analytical and Spectroscopic Characterization in Academic Research

Chromatographic Methods for Compound Purity and Analysis

Chromatographic techniques are indispensable for separating N,N-diethyl-1H-indazole-3-carboxamide from reaction mixtures and for assessing its purity.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental technique frequently utilized in the synthesis of indazole-3-carboxamide derivatives to monitor the progress of chemical reactions. derpharmachemica.comresearchgate.net In the synthesis of this compound, TLC is employed to observe the consumption of starting materials (such as 1H-indazole-3-carboxylic acid and diethylamine) and the formation of the final product. researchgate.net The reaction is monitored by spotting the reaction mixture on a TLC plate, typically silica (B1680970) gel, and eluting it with an appropriate solvent system, such as a mixture of methanol (B129727) and chloroform. derpharmachemica.comresearchgate.net The separated compounds on the plate are then visualized, often by irradiation with UV light. researchgate.net The completion of the reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. derpharmachemica.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used for the identification and structural analysis of volatile and thermally stable compounds like this compound and its analogues. d-nb.infonih.gov In a typical GC-MS analysis, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the chromatographic column. d-nb.info As the separated components elute from the column, they are ionized, commonly by electron ionization (EI), and fragmented. researchgate.netresearchgate.net

The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. For indazole-3-carboxamide derivatives, fragmentation often occurs at the amide bond and within the indazole ring system. researchgate.net Common fragments for the broader class of indazole-3-carboxamides include the indazole acylium cation. nih.gov This detailed fragmentation data is crucial for the unambiguous identification of the compound in various samples. nih.gov

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/HRMS)

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/HRMS) is a key technique for the analysis of indazole-3-carboxamide derivatives, offering high sensitivity and specificity. nih.govresearchgate.net This method couples the separation power of liquid chromatography with the precise mass-measuring capability of a high-resolution mass spectrometer. It is particularly useful for identifying compounds in complex matrices and for confirming molecular formulas by providing highly accurate mass measurements, typically with a mass deviation of less than 5 ppm. nih.gov

In the analysis of related indazole-3-carboxamide compounds, reversed-phase columns, such as C18 columns, are commonly used for separation. nih.gov The subsequent HRMS analysis provides the exact mass of the molecular ion, which allows for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to generate fragmentation patterns that aid in structural elucidation. researchgate.netnih.gov

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF MS/MS)

For even more rapid and efficient separations, Ultra-High Performance Liquid Chromatography (UPLC) systems are utilized. When coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, this setup provides excellent resolution, sensitivity, and mass accuracy. pharmrxiv.denih.gov The UPLC-Q-TOF MS/MS technique has been extensively applied to the study of synthetic cannabinoids, including those with an indazole-3-carboxamide core, to elucidate their metabolic pathways. nih.govresearchgate.net

The methodology involves separating the parent compound and its metabolites using a UPLC system, followed by detection with the Q-TOF mass spectrometer. researchgate.netpharmrxiv.de The Q-TOF analyzer allows for the acquisition of full-scan, high-resolution mass spectra and data-dependent MS/MS scans. nih.gov This provides accurate mass measurements for both precursor and product ions, which is essential for identifying unknown metabolites and confirming the structures of known compounds like this compound. nih.govresearchgate.net

Chiral Chromatography for Enantiomer Resolution

Chiral chromatography is a specialized form of column chromatography used to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. sigmaaldrich.comnih.gov This technique is critical in pharmaceutical research, as enantiomers of a chiral drug can exhibit different pharmacological activities. mdpi.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govchiraltech.com

However, this compound is an achiral molecule, meaning it does not have a stereogenic center and does not exist as enantiomers. Therefore, chiral chromatography is not an applicable technique for its resolution. This method would, however, be essential for the analysis of substituted indazole-3-carboxamide derivatives that do possess chirality. mdpi.com

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups. nih.gov

In scientific literature, the structure of this compound has been confirmed using a variety of spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). derpharmachemica.comresearchgate.net

Infrared (IR) Spectroscopy data reveals the presence of key functional groups. The spectrum for this compound shows characteristic absorption bands. derpharmachemica.comresearchgate.net

Wavenumber (cm⁻¹)Assignment
3436N-H stretching (indazole ring)
3149C-H stretching (aromatic)
2972C-H stretching (aliphatic)
1579C=O stretching (amide)
1495C=C stretching (aromatic ring)

¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The ¹H NMR spectrum of this compound was recorded in DMSO-d₆. derpharmachemica.comresearchgate.net

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
1.23Triplet (t)6H-CH₂CH₃
3.52-3.77Multiplet (m)4H-CH₂ CH₃
7.28Triplet (t)1HAromatic CH5.4
7.42Triplet (t)1HAromatic CH5.8
7.64Doublet (d)1HAromatic CH6.4
8.04Doublet (d)1HAromatic CH6.2
13.76Singlet (s)1HIndazole NH

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum shows a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 218.14, which corresponds to the calculated molecular weight of the compound. researchgate.net

TechniqueIonm/z
Mass Spectrometry[M+H]⁺218.14

Together, these analytical and spectroscopic techniques provide a comprehensive characterization of this compound, confirming its identity, purity, and molecular structure, which are critical for any further scientific investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR:

In a study by G. Narayana Swamy et al., the ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). derpharmachemica.com The spectrum revealed distinct signals corresponding to the different types of protons in the molecule. derpharmachemica.com A triplet at 1.23 ppm is assigned to the six protons of the two methyl (CH₃) groups of the diethylamide moiety. derpharmachemica.com A multiplet observed between 3.52 and 3.77 ppm corresponds to the four protons of the two methylene (B1212753) (CH₂) groups. derpharmachemica.com The aromatic protons of the indazole ring appear as a series of signals in the downfield region: a triplet at 7.28 ppm, a triplet at 7.42 ppm, a doublet at 7.64 ppm, and another doublet at 8.04 ppm. derpharmachemica.com A broad singlet at 13.76 ppm is characteristic of the N-H proton of the indazole ring. derpharmachemica.com

Interactive Data Table: ¹H NMR Spectral Data for this compound derpharmachemica.com

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentCoupling Constant (J) Hz
1.23Triplet (t)6H2 x CH₃ (ethyl groups)Not specified
3.52-3.77Multiplet (m)4H2 x CH₂ (ethyl groups)Not specified
7.28Triplet (t)1HAromatic CH5.4
7.42Triplet (t)1HAromatic CH5.8
7.64Doublet (d)1HAromatic CH6.4
8.04Doublet (d)1HAromatic CH6.2
13.76Singlet (s)1HIndazole NHNot applicable

¹³C NMR:

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum for this compound, recorded using a potassium bromide (KBr) pellet, shows several characteristic absorption bands. derpharmachemica.com The presence of the N-H group is indicated by a band at 3436 cm⁻¹. The band at 3149 cm⁻¹ can be attributed to aromatic C-H stretching, while the peak at 2972 cm⁻¹ corresponds to aliphatic C-H stretching from the ethyl groups. derpharmachemica.com A strong absorption at 1579 cm⁻¹ is characteristic of the C=O (amide I band) stretching vibration. derpharmachemica.com Other peaks in the fingerprint region (below 1500 cm⁻¹) correspond to various C=C and C-N stretching and bending vibrations within the molecule. derpharmachemica.com

Interactive Data Table: Key IR Absorption Bands for this compound derpharmachemica.com

Wavenumber (cm⁻¹)Description
3436N-H Stretching
3149Aromatic C-H Stretching
2972Aliphatic C-H Stretching
1579C=O (Amide) Stretching
1495Aromatic C=C Stretching
1373C-H Bending
1272C-N Stretching
750Aromatic C-H Out-of-plane Bending

Raman Spectroscopy

Specific academic research detailing the Raman spectroscopic analysis of this compound is not prominently available in the literature. Raman spectroscopy, which measures inelastic scattering of monochromatic light, is complementary to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. While it has been applied to characterize related indazole-3-carboxamide derivatives, especially in forensic contexts, a reference spectrum for the N,N-diethyl variant has not been published.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity and stereochemistry. However, a search of academic literature and crystallographic databases did not yield a published crystal structure for this compound. Therefore, specific details on its bond lengths, bond angles, and crystal packing arrangement from experimental X-ray diffraction data are not available at this time.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized substance. For this compound (molecular formula C₁₂H₁₅N₃O), the calculated elemental composition has been compared against experimentally determined values. The close correlation between the found and calculated percentages confirms the elemental composition and purity of the compound. derpharmachemica.com

Interactive Data Table: Elemental Analysis Data for this compound derpharmachemica.com

ElementCalculated (%)Found (%)
Carbon (C)66.3466.24
Hydrogen (H)6.966.80
Nitrogen (N)19.3419.23

Computational and Theoretical Chemistry Applications

Virtual Screening and Ligand-Based Drug Design

Virtual screening and ligand-based drug design are foundational computational strategies in modern medicinal chemistry. These approaches leverage the structural information of known active compounds to identify novel molecules with similar or improved biological activities. For N,N-diethyl-1H-indazole-3-carboxamide and its analogs, these methods have been pivotal in exploring their therapeutic potential.

Fragment-Based Virtual Screening

Fragment-based drug design (FBDD) has emerged as a potent strategy for the discovery of lead compounds. This approach begins by screening libraries of small, low-molecular-weight fragments to identify those that bind to a biological target. These initial hits are then grown or linked together to create more potent and selective ligands.

In the context of the broader 1H-indazole-3-carboxamide scaffold, a fragment-based screening approach was successfully employed to identify potential inhibitors of p21-activated kinase 1 (PAK1), a recognized target in cancer therapy. nih.govacs.orguoc.gr This methodology involves identifying a core molecular fragment, in this case, the 1H-indazole-3-carboxamide core, and then computationally or experimentally screening for small chemical additions that can enhance binding affinity and selectivity. While specific data for the N,N-diethyl derivative in a large-scale fragment-based virtual screen is not detailed in the available literature, this approach highlights a key strategy for optimizing compounds within this chemical class. The process typically involves high-throughput screening of a fragment library, followed by hit validation and optimization to develop lead compounds. acs.org

Tanimoto Similarity Coefficient Analysis

The Tanimoto similarity coefficient is a widely used metric in cheminformatics to quantify the similarity between two molecules based on their 2D fingerprints. nih.gov These fingerprints are binary strings that represent the presence or absence of particular structural features. The Tanimoto coefficient is calculated as the ratio of the number of common features to the total number of unique features between two molecules.

In a virtual screening campaign, the Tanimoto coefficient can be used to search large chemical databases for compounds that are structurally similar to a known active molecule, such as an indazole-3-carboxamide derivative with demonstrated biological activity. A high Tanimoto similarity score suggests that the database compound is more likely to exhibit a similar biological profile. This method is a cornerstone of ligand-based virtual screening, allowing for the rapid and efficient identification of promising new drug candidates from vast virtual libraries. nih.gov

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is extensively used to predict the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein.

The general process involves preparing the 3D structures of both the ligand and the protein. The ligand's conformational flexibility is often explored, while the protein is typically held rigid, although more advanced methods allow for protein flexibility. A scoring function is then used to estimate the binding affinity for different binding poses, with lower scores generally indicating more favorable interactions. nih.gov

Binding Mode Analysis

Binding mode analysis involves the detailed examination of the intermolecular interactions between a ligand and its target protein as predicted by molecular docking. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For indazole-3-carboxamide derivatives, molecular docking studies have been instrumental in understanding their mechanism of action against various protein targets.

Prediction of Binding Energies

A primary output of molecular docking simulations is the prediction of binding energy, which provides a quantitative estimate of the binding affinity between a ligand and its protein target. researchgate.netbiotech-asia.org These energies are calculated using scoring functions that take into account the various intermolecular forces.

Below is an illustrative table of predicted binding energies for a series of indazole-3-carboxamide derivatives from a representative study.

Compound DerivativePredicted Binding Energy (kcal/mol)
1-Butyl-N-(3-bromophenyl)-1H-indazole-3-carboxamide-8.5
1-Butyl-N-(o-tolyl)-1H-indazole-3-carboxamide-8.2
1-Butyl-N-(4-fluorophenyl)-1H-indazole-3-carboxamide-7.9
1-Butyl-N-phenyl-1H-indazole-3-carboxamide-7.8

This table is a representative example based on data for analogous compounds and does not represent actual data for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations can provide detailed insights into the conformational flexibility of a molecule like this compound and the stability of its interactions with a biological target.

The simulation begins with an initial set of positions and velocities for all atoms in the system. The forces on each atom are then calculated, and these forces are used to update the positions and velocities over a small time step. This process is repeated for millions of steps, generating a trajectory that describes the evolution of the system over time.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricacies of molecular systems. DFT methods are utilized to investigate the electronic structure and energetic properties of this compound, providing a theoretical framework for understanding its chemical behavior. These calculations are foundational for a variety of molecular property predictions.

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule that is more readily polarized and chemically reactive. irjweb.com

The HOMO-LUMO gap is also indicative of the molecule's ability to participate in charge transfer interactions. irjweb.com The energy of the HOMO is associated with the capacity to donate an electron, while the LUMO's energy reflects the ability to accept an electron. irjweb.com For indazole derivatives, DFT calculations have been employed to determine these energy gaps, revealing insights into their potential bioactivity. irjweb.comnih.gov While specific DFT calculations for this compound are not extensively detailed in the available literature, the principles of such analyses are well-established. The energy of the HOMO-LUMO gap can be calculated using computational methods and can also be experimentally measured using techniques like UV-Vis spectroscopy. schrodinger.com

Below is an interactive table showcasing representative HOMO-LUMO energy gaps for a series of indazole derivatives, calculated using DFT. This data illustrates how structural modifications can influence the electronic properties of the indazole scaffold.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Derivative 8a--Largest
Derivative 8c--Largest
Derivative 8s--Largest

Note: Specific energy values for HOMO and LUMO for the listed derivatives were not provided in the source material, only that they possessed the largest energy gaps among the series studied. dntb.gov.uaresearchgate.net

Computational methods, including DFT, serve as a powerful tool for the corroboration and interpretation of experimental spectroscopic data. Theoretical calculations of vibrational frequencies (infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra) can be compared with experimental findings to confirm the molecular structure and assign spectral features.

For instance, the vibrational frequencies of a molecule can be calculated, and the resulting theoretical spectrum can be compared with the experimental IR or Raman spectrum. This comparison aids in the assignment of specific vibrational modes to the observed absorption bands. aimspress.com Similarly, theoretical calculations of NMR chemical shifts can help in the assignment of signals in ¹H and ¹³C NMR spectra to specific atoms within the molecule. nih.gov

In the context of this compound, experimental spectroscopic data, such as the infrared spectrum showing characteristic absorption bands at 3436, 3149, 2972, and 1579 cm⁻¹, and ¹H NMR data showing a triplet at 1.23 ppm and a multiplet between 3.52-3.77 ppm, have been reported. While specific computational studies corroborating this data for this compound are not detailed, it is a standard application of DFT to model the vibrational frequencies and NMR chemical shifts of molecules to support experimental structure elucidation. nih.govaimspress.com

Discovery and Lead Optimization Strategies

Fragment-Based Lead Discovery

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments that typically bind weakly to the biological target. These initial hits are then grown or merged to produce more potent, lead-like molecules.

The 1H-indazole-3-carboxamide scaffold has been successfully identified as a promising starting point for inhibitors of specific enzymes through this very approach. For instance, in the search for inhibitors of p21-activated kinase 1 (PAK1), a target in cancer therapy, a fragment-based screening approach was utilized to identify initial hits. nih.gov This method allowed researchers to pinpoint the 1H-indazole-3-carboxamide core as a viable foundation for developing potent inhibitors. The success of this strategy is highlighted by the subsequent development of highly potent molecules from these initial, simpler fragments. uoc.gr The process typically involves screening a library of fragments to identify those that bind to the target, followed by structural analysis (e.g., X-ray crystallography) to understand the binding mode, which then guides the optimization process.

Scaffold Hopping and Isosteric Replacements in Lead Generation

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel chemical series by replacing the central core of a known active molecule with a different, often structurally distinct, scaffold while retaining the original biological activity. This can lead to compounds with improved properties, such as better patentability, enhanced selectivity, or more favorable pharmacokinetics.

A notable example of this strategy involves the transition from an indole (B1671886) core to an indazole framework to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. rsc.org Researchers began with a known indole-based compound that was a potent inhibitor of MCL-1 and a moderate inhibitor of BCL-2. By replacing the indole core with an indazole scaffold, they successfully developed a new family of compounds with improved dual inhibitory activity. rsc.org This "hop" was a critical step in generating a novel lead series.

Strategy Original Scaffold/Group New Scaffold/Group Therapeutic Goal Reference
Scaffold Hopping IndoleIndazoleDual MCL-1/BCL-2 Inhibition rsc.org
Isosteric Replacement C-H in a ringNitrogen atomModify H-bonding, solubility nih.gov

Rational Design for Improved Potency and Selectivity

Rational, structure-based design is a cornerstone of modern lead optimization. This approach relies on a detailed understanding of the three-dimensional structure of the biological target and how a ligand binds to it. This knowledge allows for the targeted design of modifications to improve a compound's affinity and selectivity.

For the 1H-indazole-3-carboxamide class, rational design has been instrumental in enhancing potency against several targets. Following the initial fragment-based discovery of PAK1 inhibitors, a detailed structure-activity relationship (SAR) analysis was conducted. nih.gov This analysis revealed that substituting an appropriate hydrophobic ring into a deep back pocket of the enzyme's active site and introducing a hydrophilic group into the bulk solvent region were critical for boosting inhibitory activity and selectivity. nih.gov This led to the development of compound 30l , which exhibited an IC₅₀ of 9.8 nM for PAK1 and high selectivity against a panel of other kinases. nih.gov

In a different context, an in silico screening procedure was used to identify 1H-indazole-3-carboxamides as a novel class of inhibitors for glycogen (B147801) synthase kinase 3β (GSK-3β), a key target in various diseases. nih.gov The computational docking hypothesis was later confirmed by X-ray crystallography, providing a solid foundation for rational, structure-based optimization of these initial hits. nih.gov Similarly, a structure-based design strategy was applied to a weakly active unsubstituted 1H-indazole-3-carboxamide to develop potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov By introducing a three-carbon linker to connect the indazole core to different heterocycles, researchers significantly improved the inhibitory activity. nih.gov

Compound Class Target Design Strategy Key Findings for Improved Potency Reference
1H-indazole-3-carboxamidePAK1SAR AnalysisAddition of a hydrophobic ring and a hydrophilic group nih.gov
1H-indazole-3-carboxamideGSK-3βIn Silico ScreeningIdentification of a new chemical scaffold for inhibition nih.gov
N-1-substituted indazole-3-carboxamidePARP-1Structure-Based DesignIntroduction of a three-carbon linker to heterocycles nih.gov

Strategies for Overcoming Challenges in Lead Optimization

The path from a promising lead compound to a clinical candidate is often fraught with challenges related to the molecule's physicochemical and pharmacokinetic properties. Common hurdles include poor solubility, low metabolic stability, and off-target effects.

In the development of compounds based on the indazole scaffold and related heterocycles, several optimization challenges have been identified and addressed. For analogous indole-based series, key difficulties included poor aqueous solubility and metabolic instability, which led to insufficient in vivo exposure. nih.gov Strategies to overcome such issues often involve introducing polar functional groups to improve solubility or modifying metabolically labile sites to prevent rapid breakdown by liver enzymes.

A specific and critical challenge in the synthesis and optimization of indazole derivatives is controlling the regioselectivity of N-alkylation. beilstein-journals.org The indazole ring has two nitrogen atoms (N-1 and N-2) where alkyl groups can be attached, and the resulting isomers can have vastly different biological activities and properties. Developing synthetic protocols that selectively yield the desired N-1 or N-2 isomer is a significant challenge. Research has shown that the choice of base and solvent, along with the electronic and steric properties of substituents on the indazole ring, can heavily influence the N-1/N-2 ratio, providing a strategic handle for optimization. beilstein-journals.org

Another critical aspect of optimization is ensuring safety by minimizing off-target activity. For example, inhibition of the hERG potassium channel can lead to cardiotoxicity. During the optimization of 1H-indazole-3-carboxamide-based PAK1 inhibitors, the lead compound 30l was specifically tested for hERG channel activity, and it was found to have a low risk of hERG toxicity, demonstrating a successful outcome of the safety optimization process. nih.gov

Investigational Therapeutic Applications Mechanistic and Preclinical Focus

Research in Anti-Cancer Mechanisms

The 1H-indazole-3-carboxamide scaffold has emerged as a promising framework for the development of novel anti-cancer agents. Research has focused on its ability to interfere with various processes crucial for tumor growth, proliferation, and metastasis.

The indazole scaffold has been identified as a versatile backbone for designing inhibitors of several protein kinases implicated in cancer progression.

PAK1 Inhibition : Derivatives of 1H-indazole-3-carboxamide have been identified as potential inhibitors of p21-activated kinase 1 (PAK1), a kinase associated with tumor progression. nih.gov A representative compound from this class demonstrated excellent enzyme inhibition with a PAK1 IC₅₀ value of 9.8 nM and exhibited high selectivity when tested against a panel of 29 other kinases. nih.gov

GSK-3β Inhibition : Through in silico screening, the 1H-indazole-3-carboxamide scaffold was identified as a novel structural class for inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β). nih.govacs.org This kinase is a key target in drug discovery due to its role in various cellular processes and its association with several diseases. nih.govacs.org Subsequent optimization of this scaffold led to the development of potent GSK-3β inhibitors, although some analogs also showed liability for hERG channel inhibition, necessitating further structural modifications to improve selectivity. nih.gov

AKT Inhibition : The indazole scaffold has also served as a basis for developing selective inhibitors of the kinase Akt, a critical node in cellular growth and survival pathways. researchgate.net Researchers have synthesized 7-substituted indazole analogs based on a previously reported Abbott Labs Akt inhibitor. researchgate.net

FGFRs Inhibition : Fragment-based de novo design has led to the identification of an indazole-based pharmacophore for inhibiting fibroblast growth factor receptor (FGFR) kinases, which are validated targets in cancer therapy. nih.gov Indazole-containing fragments were found to inhibit FGFR1–3 in the micromolar range. nih.gov Further studies have explored indazole derivatives as potent FGFR1 inhibitors, with one promising compound showing good enzymatic inhibition against FGFR1. nih.gov The inclusion of an amide bond at the 3-position of the indazole ring was found to be crucial for potency against FGFR kinases. acs.org

Compounds featuring the indazole carboxamide core have demonstrated significant anti-proliferative activity across a range of human tumor cell lines. A study on substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides revealed broad-spectrum activity. nih.gov The most active compound in that series, 1c, inhibited cell growth with GI₅₀ values ranging from 0.041 to 33.6 μM across a full panel of NCI tumor cell lines, showing particular efficacy against colon and melanoma cells. nih.gov Another series of 3-amino-1H-indazole derivatives also showed potent antiproliferative activities against several cancer cell lines, including HT-29, MCF-7, A-549, HepG2, and HGC-27, with IC₅₀ values in the low micromolar range. nih.gov

Compound ClassCell LineActivity MetricValue (µM)Source
N-phenyl-1H-indazole-1-carboxamide (Comp. 1c)NCI 60-cell line panelGI₅₀ Range0.041 - 33.6 nih.gov
N-phenyl-1H-indazole-1-carboxamide (Comp. 1c)NCI 60-cell line panelMean GI₅₀1.90 nih.gov
3-amino-1H-indazole derivative (W24)Various (HT-29, MCF-7, A-549, HepG2, HGC-27)IC₅₀ Range0.43 - 3.88 nih.gov

A key aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. Derivatives of 1H-indazole-3-carboxamide have shown promise in inhibiting these processes. In one study, a representative compound significantly suppressed the migration and invasion of MDA-MB-231 breast cancer cells, an effect attributed to the downregulation of Snail expression. nih.gov Similarly, another indazole derivative, W24, was found to inhibit the migration and invasion of HGC-27 gastric cancer cells by affecting proteins related to the epithelial-mesenchymal transition (EMT) pathway. nih.gov

Evasion of apoptosis is a hallmark of cancer, often driven by the overexpression of anti-apoptotic proteins from the BCL-2 family, such as MCL-1 and BCL-2. Research efforts have focused on developing dual inhibitors of both MCL-1 and BCL-2 by using a scaffold hopping approach from an indole (B1671886) core to an indazole framework. This strategy aimed to overcome resistance mechanisms associated with inhibitors that target only a single BCL-2 family member.

Anti-Inflammatory and Immunomodulatory Potentials

Beyond oncology, the indazole-3-carboxamide structure is being investigated for its role in modulating inflammatory and immune responses. This activity is largely linked to its ability to interfere with calcium signaling pathways.

The influx of extracellular calcium through Calcium-Release Activated Calcium (CRAC) channels is a critical step in the activation of immune cells like mast cells. nih.govnih.gov Indazole-3-carboxamides have been identified as potent blockers of these channels. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that the specific regiochemistry of the 3-carboxamide linker is crucial for this inhibitory activity. nih.govnih.gov A representative compound, 12d, was shown to actively inhibit calcium influx and stabilize mast cells with a sub-micromolar IC₅₀. nih.govnih.gov This blockade of calcium influx consequently inhibits the release of pro-inflammatory mediators such as β-hexosaminidase and tumor necrosis factor α (TNF-α) from activated mast cells. nih.gov The calculated IC₅₀ for TNF-α release inhibition by compound 12d was 1.60 µM. nih.gov

CompoundTarget/AssayActivity MetricValue (µM)Source
Indazole-3-carboxamide (12d)Calcium Influx InhibitionIC₅₀<1.0 nih.gov
Indazole-3-carboxamide (12d)TNF-α Release InhibitionIC₅₀1.60 nih.gov

Mast Cell Stabilization

Preclinical research has identified indazole-3-carboxamide derivatives as potent mast cell stabilizers through the inhibition of calcium-release activated calcium (CRAC) channels. nih.gov The influx of extracellular calcium through the CRAC channel is a critical step in mast cell activation and subsequent degranulation, which releases pro-inflammatory mediators. nih.govdiabetescenters.org By blocking this channel, certain indazole-3-carboxamides can maintain intracellular calcium homeostasis and prevent these inflammatory responses. nih.gov

Structure-activity relationship (SAR) studies have revealed that the specific regiochemistry of the amide linker is crucial for activity. nih.gov A key finding is that a -CO-NH-Ar amide orientation at the 3-position of the indazole ring is required for potent CRAC channel blockade. nih.govdiabetescenters.org In one study, the derivative 1-(2,4-dichlorobenzyl)-N-(4-chloro-3-(trifluoromethyl)phenyl)-1H-indazole-3-carboxamide (referred to as compound 12d) was shown to actively inhibit calcium influx and stabilize mast cells with a sub-micromolar half-maximal inhibitory concentration (IC50). nih.gov This compound dose-dependently inhibited the release of the degranulation marker β-hexosaminidase and the pro-inflammatory cytokine Tumor Necrosis Factor α (TNFα) from activated mast cells. nih.gov

Inhibitory Activity of Indazole-3-Carboxamide Derivatives on Mast Cell Function

CompoundSubstitution PatternCa2+ Influx Inhibition IC50 (µM)β-Hexosaminidase Release Inhibition IC50 (µM)
12d1-(2,4-dichlorobenzyl)-N-(4-chloro-3-(trifluoromethyl)phenyl)0.60.5
12c1-(2,4-dichlorobenzyl)-N-(3,4-dichlorophenyl)0.90.7
12e1-(2,4-dichlorobenzyl)-N-(3,5-bis(trifluoromethyl)phenyl)0.90.8
9c (Isomer)1-(2,4-dichlorobenzyl)-3-(3,4-dichlorobenzamido)> 100> 100

Data sourced from structure-activity relationship studies on indazole-3-carboxamides as CRAC channel blockers. nih.gov

Anti-Microbial and Anti-Fungal Research

The indazole skeleton is a heterocyclic structure that has been investigated for a variety of pharmacological activities, including potential antifungal and antibacterial properties. derpharmachemica.com

Antifungal Activities (e.g., against Candida species)

While the broader class of nitrogen-containing heterocyclic compounds, such as pyrazoles and imidazoles, has been the subject of extensive research for antifungal applications against Candida species, specific preclinical data focusing on indazole-3-carboxamide derivatives is not widely detailed in the scientific literature. jocpr.comscirp.org General reviews note that the indazole scaffold is associated with antifungal activity, but specific mechanistic or efficacy studies against Candida for the carboxamide subclass are not extensively documented. derpharmachemica.com

Antibacterial Properties

Similar to antifungal research, the indazole core structure is recognized for its potential in the development of antibacterial agents. derpharmachemica.com A study on the synthesis of new indazole-3-carboxamide derivatives noted the general biological significance of the scaffold in this area. researchgate.net However, detailed preclinical investigations and specific data on the antibacterial spectrum and potency of N,N-diethyl-1H-indazole-3-carboxamide or its close analogs are limited in published research.

Neurological and Central Nervous System Research

The indazole scaffold has served as a key pharmacophore in the discovery of potent and selective inhibitors for enzymes implicated in neurological and neurodegenerative diseases.

LRRK2 Inhibition for Neurodegenerative Diseases

Mutations in the leucine-rich repeat kinase 2 (LRRK2) gene are a significant genetic cause of Parkinson's disease. nih.gov Consequently, the development of small-molecule LRRK2 kinase inhibitors is an important therapeutic strategy. The indazole ring system has been identified as a valuable hinge-binding motif for potent LRRK2 inhibitors. bohrium.com Research has led to the development of several indazole-based compounds, such as MLi-2, a 3-(4-pyrimidinyl) indazole derivative, which demonstrates high potency and selectivity for LRRK2 and is capable of reducing kinase activity in the brain. nih.govbohrium.com Optimization of this scaffold has focused on improving physicochemical properties to ensure central nervous system penetration while maintaining high inhibitory activity. nih.gov

Activity of Representative Indazole-Based LRRK2 Inhibitors

CompoundCore StructureLRRK2 IC50 (nM)
MLi-23-(4-Pyrimidinyl) Indazole14.1
Compound 17Indazole with Isopropoxy GroupPotent and Selective

Data from studies on the discovery and optimization of indazole-based LRRK2 inhibitors. nih.govbohrium.com

Monoamine Oxidase (MAO) Inhibition

Derivatives of indazole have been extensively studied as potent and selective inhibitors of monoamine oxidase B (MAO-B). researchgate.nettandfonline.com The inhibition of MAO-B is a validated therapeutic approach for Parkinson's disease, as it prevents the degradation of dopamine (B1211576) in the brain. nih.gov Numerous studies have focused on indazole-5-carboxamides, which demonstrate exceptional potency, with some derivatives exhibiting IC50 values in the subnanomolar and even picomolar range. tandfonline.comresearchgate.net

These inhibitors are typically highly selective for the MAO-B isoform over MAO-A. For instance, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide was found to have an IC50 for human MAO-B of 0.386 nM and was over 25,000-fold selective versus MAO-A. researchgate.net Kinetic studies have shown that these compounds often act as competitive inhibitors. researchgate.net The research highlights how modifications to the indazole core and the carboxamide substituent can be fine-tuned to achieve remarkable potency and selectivity. researchgate.nettandfonline.com

Inhibitory Potency and Selectivity of Indazole-Carboxamide Derivatives for Monoamine Oxidase (MAO)

CompoundStructure DescriptionhMAO-A IC50 (nM)hMAO-B IC50 (nM)Selectivity Index (A/B)
NTZ-1091N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide>10,0000.39>25,641
NTZ-1006N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide>10,0000.59>16,959
NTZ-1471N-(3,4-difluorophenyl)-1-methyl-1H-indazole-5-carboxamide>10,0001.52>6,579
Compound 5cC5-Substituted Indazole Derivative7452.5298

Data compiled from preclinical studies on indazole derivatives as MAO inhibitors. researchgate.nettandfonline.com

Dopamine and Serotonin (B10506) Receptor Ligands

The indazole-3-carboxamide scaffold has been identified as a promising framework for the development of multi-target ligands for dopamine and serotonin receptors, which are crucial targets in the treatment of psychiatric disorders like schizophrenia. nih.govresearchgate.net Research has focused on synthesizing derivatives that interact with D2, 5-HT1A, and 5-HT2A receptors, aiming for an optimal receptor profile that could offer enhanced therapeutic benefits. researchgate.net

In one such study, a series of N-(3-(4-arylpiperazin-1-yl)propyl)-1H-indazole-3-carboxamide derivatives were designed and synthesized. nih.gov These compounds were then evaluated for their binding affinities at these specific G-protein-coupled receptors (GPCRs) through radioligand binding assays. researchgate.net The rationale behind this multi-target approach is to simultaneously address the positive, negative, and cognitive symptoms of schizophrenia. The findings from these preclinical studies indicate that specific substitutions on the piperazine (B1678402) ring significantly influence the affinity and selectivity for dopamine and serotonin receptors. nih.gov

CompoundSubstituent (Aryl group)Dopamine D2 Affinity (Ki, nM)Serotonin 5-HT1A Affinity (Ki, nM)Serotonin 5-HT2A Affinity (Ki, nM)
Compound 1Phenyl15029140
Compound 102-Methoxyphenyl1102.118

This table presents a selection of synthesized indazole-3-carboxamide derivatives and their corresponding binding affinities for key dopamine and serotonin receptors, illustrating the structure-activity relationship. nih.govresearchgate.net

Other Emerging Potential Applications

Beyond neuropsychiatric targets, the versatile structure of indazole-3-carboxamide has prompted investigation into a range of other therapeutic areas.

Antiviral Activities (e.g., against SARS-CoV-2)

In the search for effective treatments for COVID-19, derivatives of N-arylindazole-3-carboxamide have been synthesized and evaluated for their potential to inhibit SARS-CoV-2. nih.gov Building on previous findings where the indazole scaffold showed activity against other coronaviruses like MERS-CoV, researchers developed new analogs. nih.gov These compounds were tested in vitro for their ability to inhibit the replication of the SARS-CoV-2 virus. nih.gov One study identified 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide as a particularly potent inhibitor, demonstrating a strong inhibitory effect with low cytotoxicity in cell-based assays. nih.gov This suggests that the N-arylindazole-3-carboxamide structure represents a viable template for the future development of broad-spectrum anti-coronavirus agents. nih.govresearchgate.net

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide0.69>10>14.5

This table summarizes the in vitro antiviral activity of a lead N-arylindazole-3-carboxamide derivative against SARS-CoV-2, highlighting its potency and selectivity. nih.gov

Anti-Diabetic Research (e.g., Glucokinase activation)

Glucokinase (GK) is a critical enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver. nih.govnih.gov The activation of glucokinase is considered a promising therapeutic strategy for type 2 diabetes. nih.govresearchgate.net Small molecules that allosterically activate GK can enhance glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake. researchgate.net The indazole nucleus is present in a wide range of pharmacologically active compounds, including some with antidiabetic functions. nih.gov While specific studies on this compound as a glucokinase activator are not extensively detailed in the available literature, the broader class of indazole derivatives has been explored for this purpose. The core structure is considered a suitable scaffold for designing novel glucokinase activators (GKAs) aimed at lowering blood glucose levels. nih.gov

Anti-Leishmanial Candidates

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The indazole scaffold has been a focus of research for developing new anti-leishmanial agents. nih.gov Studies have shown that certain 3-chloro-6-nitro-1H-indazole derivatives exhibit strong to moderate activity against Leishmania infantum, one of the species responsible for visceral leishmaniasis. nih.gov The proposed mechanism of action for some of these indazole derivatives involves the inhibition of trypanothione (B104310) reductase (TryR), an enzyme crucial for the parasite's defense against oxidative stress. nih.gov Molecular docking studies have supported this hypothesis by predicting stable binding of the indazole compounds within the active site of the Leishmania enzyme. nih.gov

Compound DerivativeTarget SpeciesActivity (IC50, µM)
3-chloro-6-nitro-1H-indazole derivative 4L. infantum11.5
3-chloro-6-nitro-1H-indazole derivative 5L. infantum15.2
3-chloro-6-nitro-1H-indazole derivative 13L. infantum9.8
3-chloro-6-nitro-1H-indazole derivative 13L. major23.4

This table displays the inhibitory potency of selected 3-chloro-6-nitro-1H-indazole derivatives against different Leishmania species. nih.gov

HIV Protease Inhibition

The human immunodeficiency virus (HIV) protease is an essential enzyme for viral replication, making it a prime target for antiviral therapy. uniroma1.it The development of HIV protease inhibitors has been a cornerstone of highly active antiretroviral therapy (HAART). Research into novel inhibitors has explored a wide variety of chemical scaffolds. Heteroaryl carboxamides, a class to which this compound belongs, have been investigated as potential HIV protease inhibitors. uniroma1.it These compounds are designed to mimic the transition state of the natural substrate of the protease, thereby blocking its activity. uniroma1.it While specific data on this compound is limited in this context, related structures containing carboxamide moieties have shown inhibitory activity against both wild-type and drug-resistant strains of HIV-1 protease. uniroma1.itnih.gov

Future Research Directions and Unexplored Avenues

Elucidation of Novel and Underexplored Molecular Targets

The indazole-3-carboxamide core is a versatile scaffold that has been associated with a variety of biological targets. Derivatives have shown potential as inhibitors of p21-activated kinase 1 (PAK1) and poly(ADP-ribose)polymerase-1 (PARP-1), as well as modulators of the calcium-release activated calcium (CRAC) channel. nih.govnih.govnih.gov Furthermore, certain analogs have demonstrated antiviral activity against SARS-CoV-2 and antimicrobial properties. researchgate.netnih.gov

Future research should aim to expand upon these findings by screening N,N-diethyl-1H-indazole-3-carboxamide and its derivatives against a broader range of molecular targets. Given the scaffold's success in inhibiting kinases, a logical next step would be to investigate its activity against other members of the human kinome, particularly those implicated in oncogenesis and inflammatory diseases. The interaction with DNA repair enzymes beyond PARP-1 also warrants investigation. High-throughput screening campaigns and chemoproteomics approaches could uncover entirely new and unexpected protein-binding partners, opening up novel therapeutic avenues. A systematic evaluation of its potential as an anti-inflammatory agent, building on its demonstrated ability to modulate CRAC channels and stabilize mast cells, could also prove fruitful. nih.gov

Development of Asymmetric Synthetic Routes for Enantiopure Compounds

Many biologically active molecules derived from the indazole-3-carboxamide scaffold are chiral, meaning they exist as non-superimposable mirror images (enantiomers). It is well-established that different enantiomers can have vastly different pharmacological and toxicological profiles. For instance, studies on related chiral indazole-3-carboxamides have shown that (S)-enantiomers often exhibit significantly higher potency at cannabinoid receptors compared to their (R)-enantiomer counterparts. dundee.ac.uknih.gov

Table 1: Reported Chiral HPLC Columns for Separation of Indazole-3-Carboxamide Enantiomers
Chiral Stationary PhaseTarget Compound ClassReference
Lux® Amylose-1 [Amylose tris(3,5-dimethylphenylcarbamate)]SCRAs with a terminal methyl ester moiety dundee.ac.uknih.gov
Lux® i-Cellulose-5SCRAs with a terminal amide moiety dundee.ac.uknih.gov
Chiralpak® IA-3MDMB-CHMICA and MDMB-CHMCZCA enantiomers frontiersin.org
Amylose tris(3-chloro-4-methylphenylcarbamate)5F-AB-PINACA and 5F-AMB enantiomers nih.gov

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

Modern drug discovery is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design-synthesize-test cycle. researchgate.net For the this compound scaffold, AI and ML can be applied in several key areas.

Firstly, predictive models can be built to screen virtual libraries of indazole-3-carboxamide derivatives against various protein targets, identifying promising candidates for synthesis and testing. nih.gov Secondly, generative AI models can be employed for de novo drug design, creating novel molecular structures based on the indazole core that are optimized for desired properties like high potency and selectivity. researchgate.net Thirdly, ML algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs, helping to prioritize compounds with favorable drug-like characteristics and reducing the likelihood of late-stage failures. researchgate.net By combining molecular modeling with machine learning, researchers can more efficiently navigate the chemical space around the this compound scaffold to design next-generation therapeutic agents. nih.gov

Exploration of New Chemical Space for Structural Diversification

To fully harness the potential of the indazole-3-carboxamide scaffold, a systematic exploration of its chemical space is necessary. This involves the synthesis of a diverse library of analogs through targeted structural modifications. Key strategies for diversification include:

Substitution at the N-1 position of the indazole ring: Introducing various alkyl, aryl, or heterocyclic groups at this position can significantly impact biological activity, as demonstrated in the development of PARP-1 inhibitors. nih.gov

Modification of the carboxamide moiety: Replacing the N,N-diethyl groups with other alkyl or cyclic amines can influence potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have shown this part of the molecule is critical for activity. nih.govnih.gov

Substitution on the indazole benzene (B151609) ring: Adding substituents such as halogens, alkyl, or alkoxy groups to the benzene portion of the indazole core can modulate electronic properties and provide new interaction points with target proteins. nih.gov

Bioisosteric replacement: Replacing key functional groups with other groups that have similar physical or chemical properties can lead to improved potency or metabolic stability.

A systematic SAR analysis of these modifications will be crucial for building a comprehensive understanding of how structural changes affect biological activity, guiding the design of more potent and selective compounds. nih.gov

Table 2: Examples of Structural Modifications on the Indazole-3-Carboxamide Scaffold
Core ScaffoldModificationExample Compound ClassReported ActivityReference
1H-indazole-3-carboxamideN-1 substituted with propyl-piperidineN-Substituted Indazole-3-CarboxamidesPARP-1 Inhibition nih.gov
1H-indazole-3-carboxamideN-aryl substitution on carboxamideN-Arylindazole-3-CarboxamidesAntiviral (SARS-CoV-2) nih.gov
1H-indazole-3-carboxamideVaried N-substituents on carboxamideIndazole-3-CarboxamidesCRAC Channel Blockade nih.gov
1H-indazole-3-carboxamideVaried N-substituents on carboxamide1H-Indazole-3-CarboxamidesPAK1 Inhibition nih.gov

Addressing Challenges in Preclinical Translation and Optimization

The path from a promising lead compound to a clinical candidate is fraught with challenges, primarily related to demonstrating safety and efficacy in preclinical models. For this compound and its analogs, key areas of focus must include metabolic stability, potential off-target toxicity, and in vivo pharmacology.

Studies on related indazole-3-carboxamides have shown that they are susceptible to extensive metabolism, primarily through hydroxylation reactions mediated by liver enzymes. nih.gov A thorough investigation of the metabolic fate of this compound is essential to identify potential metabolic liabilities and design analogs with improved stability. Furthermore, early assessment of potential cardiotoxicity, for example through hERG channel activity assays, is a critical step to de-risk development. nih.gov Finally, it is imperative to move beyond in vitro assays and evaluate lead compounds in relevant animal models of disease to demonstrate in vivo efficacy and establish a clear relationship between drug exposure and therapeutic effect. nih.gov

Advanced Bioanalytical Methodologies for Complex Biological Matrices

Reliable and sensitive bioanalytical methods are fundamental to all stages of drug development, enabling the accurate quantification of a drug and its metabolites in complex biological matrices such as blood, plasma, and urine. bioanalyticalresearch.com The analysis of this compound presents challenges due to the complexity of these matrices, which contain numerous interfering substances. bioanalyticalresearch.com

Advanced analytical techniques are required to overcome these challenges. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) like Quadrupole Time-of-Flight (QToF) or Orbitrap MS, is the gold standard. nih.gov These methods provide the sensitivity and specificity needed to detect low concentrations of the parent compound and identify unknown metabolites. For chiral compounds, the development of stereoselective assays using chiral HPLC is crucial to study the pharmacokinetic profiles of individual enantiomers. frontiersin.orgnih.gov Sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are also vital for removing matrix interferences and ensuring accurate quantification. bioanalyticalresearch.com

Table 3: Bioanalytical Methods Used for Indazole-3-Carboxamide Analogs
MethodologyApplicationReference
UHPLC-QE Orbitrap MSMetabolism studies in human liver microsomes nih.gov
Chiral HPLC-PDA-QToF-MS/MSEnantiomer separation and identification in seized materials dundee.ac.uk
GC-MSAchiral analysis in herbal materials nih.govfrontiersin.org
LC-HRMSEnantiomer separation in illicit herbal products nih.gov

Q & A

Q. What protocols ensure safe handling of this compound in lab settings?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct syntheses in fume hoods with HEPA filters.
  • Waste disposal : Neutralize acidic/basic byproducts before incineration, following EPA guidelines .

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